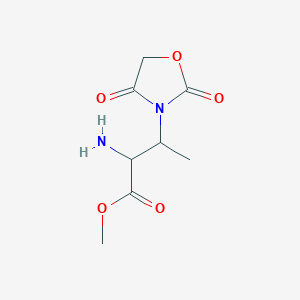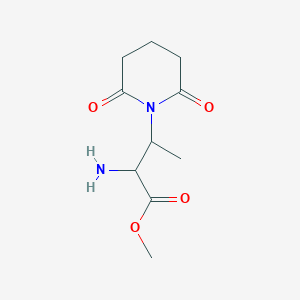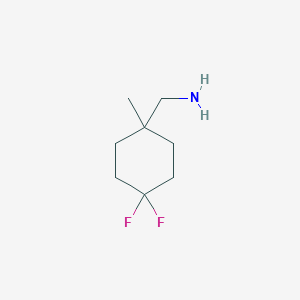![molecular formula C12H18ClNO3 B1433139 2-Methyl-2-[(2-phenoxyethyl)amino]propanoic acid hydrochloride CAS No. 1432679-97-4](/img/structure/B1433139.png)
2-Methyl-2-[(2-phenoxyethyl)amino]propanoic acid hydrochloride
Overview
Description
2-Methyl-2-[(2-phenoxyethyl)amino]propanoic acid hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications1.
Molecular Structure Analysis
The molecular formula of this compound is C12H18ClNO3 and it has a molecular weight of 259.73 g/mol1.
I hope this information is helpful, and I’m here if you have any other questions!
Scientific Research Applications
Corrosion Inhibition
The Schiff bases derived from L-Tryptophan, including compounds similar to 2-Methyl-2-[(2-phenoxyethyl)amino]propanoic acid hydrochloride, have been studied for their effect on corrosion inhibition of stainless steel in acidic environments. These compounds show good inhibition efficiency, operating predominantly through control of the cathodic reaction and are found to adhere to stainless steel surfaces following Langmuir's adsorption isotherm (Vikneshvaran & Velmathi, 2017).
Herbicide and Antimicrobial Activity
Studies have shown that derivatives of 2-Methyl-2-[(2-phenoxyethyl)amino]propanoic acid, such as dichlofop-methyl, exhibit herbicidal effects on specific plant species and inhibit certain auxin-stimulated growth processes (Shimabukuro et al., 1978). Additionally, derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties have displayed significant antimicrobial activity against various pathogens (Mickevičienė et al., 2015).
Fluorescence Derivatisation
This compound has been used in fluorescence derivatisation of amino acids. The derivatives exhibit strong fluorescence, making them suitable for biological assays (Frade et al., 2007).
Anti-Inflammatory Properties
New phenolic compounds derived from this class of chemicals have been isolated from plant sources and have shown modest inhibitory activities against NO production in macrophage cells, suggesting potential anti-inflammatory effects (Ren et al., 2021).
properties
IUPAC Name |
2-methyl-2-(2-phenoxyethylamino)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3.ClH/c1-12(2,11(14)15)13-8-9-16-10-6-4-3-5-7-10;/h3-7,13H,8-9H2,1-2H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVRNSLWQWTJOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NCCOC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-[(2-phenoxyethyl)amino]propanoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-amino-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanoate](/img/structure/B1433059.png)
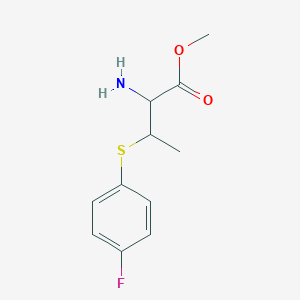
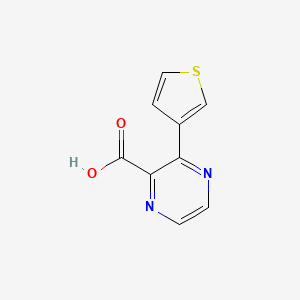
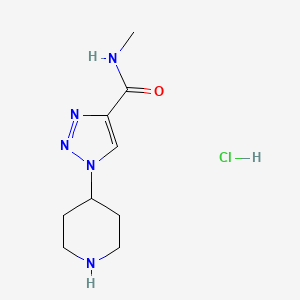
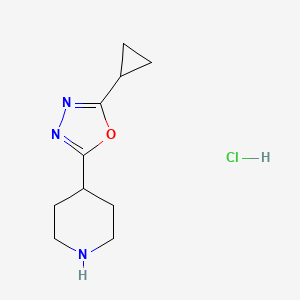
![2-Chloro-N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]pyrimidin-4-amine](/img/structure/B1433070.png)
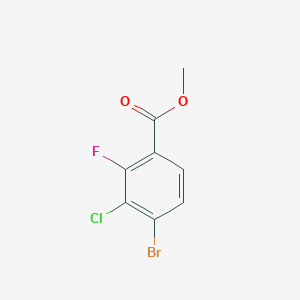
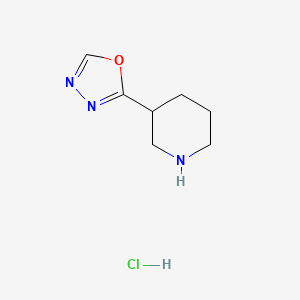

![3-[1-(Oxan-4-yl)-1H-pyrazol-5-yl]piperidine](/img/structure/B1433074.png)
![1-[2-(2,4-Dimethylphenyl)sulfonylphenyl]piperazine](/img/structure/B1433075.png)
